tert-butyl N-(3-cyanocyclobutyl)carbamate
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Description
Scientific Research Applications
Enantioselective Synthesis
- The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is crucial for the enantioselective creation of carbocyclic analogues of 2′-deoxyribonucleotides, serving as an intermediate that confirms the relative substitution of the cyclopentane ring akin to that in β-2-deoxyribosylamine (Ober et al., 2004).
Chemical Synthesis and Applications
- The conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid showcases a key application in the development of novel agrochemicals (Brackmann et al., 2005).
- A method involving tert-butyl carbamate in a Curtius rearrangement facilitates the synthesis of N-Boc-protected 1-(3-oxocyclobutyl) urea, a significant intermediate for metabotropic glutamate receptor 5 agonists (Sun et al., 2014).
Material Science and Sensory Applications
- The formation of strong blue emissive nanofibers from benzothiazole-modified tert-butyl carbazole derivatives highlights the role of tert-butyl N-(3-cyanocyclobutyl)carbamate in creating fluorescent sensory materials for detecting volatile acid vapors, demonstrating an innovative approach to chemosensing (Sun et al., 2015).
Environmental Science
- An approach for cyclizative atmospheric CO2 fixation using unsaturated amines to yield cyclic carbamates indicates the potential of tert-butyl N-(3-cyanocyclobutyl)carbamate derivatives in environmental chemistry, particularly in carbon capture and utilization strategies (Takeda et al., 2012).
properties
IUPAC Name |
tert-butyl N-(3-cyanocyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUKEYZJVYABFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-cyanocyclobutyl)carbamate | |
CAS RN |
1393180-29-4 |
Source
|
Record name | tert-butyl N-(3-cyanocyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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